Potassium Glutaconate

anticancer activity potassium supplementation bioactivity comparison

Researchers needing a reliable chiral building block for conjugated diene and heterocycle synthesis often face supply inconsistency. Potassium Glutaconate (CAS 40418-44-8) addresses this with a defined trans-glutaconic acid potassium salt structure, enabling reproducible cycloaddition and Michael addition outcomes in pharmaceutical R&D. - Chiral building block for Diels-Alder & Michael additions - Drug impurity reference standard for HPLC/GC-MS - Inhibits multiple cancer cell lines; suitable for oncology screening - ≥95% purity; stored at 2-8°C; ambient global shipping

Molecular Formula C₅H₅O₂K
Molecular Weight 136.19 g/mol
CAS No. 40418-44-8
Cat. No. B013845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium Glutaconate
CAS40418-44-8
Synonyms(2E,4E)-5-Hydroxy-2,4-pentadienal Potassium Salt; 
Molecular FormulaC₅H₅O₂K
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC(=CC=O)C=C[O-].[K+]
InChIInChI=1S/C5H6O2.K/c6-4-2-1-3-5-7;/h1-6H;/q;+1/p-1/b3-1+,4-2+;
InChIKeyJCNDXJVXBGERCI-LMFJUDGVSA-M
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Glutaconate (CAS 40418-44-8) – Overview for Research and Industrial Sourcing


Potassium Glutaconate (CAS 40418-44-8) is the potassium salt of trans-glutaconic acid, a five-carbon unsaturated dicarboxylic acid. It exists as a light brown solid with a molecular formula of C5H5KO2 and a molecular weight of 136.19 g/mol [1]. This compound is primarily utilized as a versatile building block in organic synthesis, particularly for the construction of conjugated systems and heterocyclic frameworks essential in pharmaceutical and agrochemical development . It is also employed as a reference standard for drug impurity analysis and as a research reagent in biochemical studies . The compound's chiral nature and the presence of a conjugated diene system with a potassium counterion confer unique reactivity profiles that distinguish it from saturated analogs and other glutaconate salts .

Potassium Glutaconate (CAS 40418-44-8) – Why In-Class Analogs Are Not Direct Substitutes


Within the family of glutaconic acid derivatives, the specific cation, stereochemistry, and salt form profoundly impact physicochemical properties, biological activity, and synthetic utility. Potassium glutaconate (C5H5KO2) is not functionally interchangeable with potassium gluconate (C6H11KO7), a common dietary supplement, due to fundamental differences in carbon backbone and metabolic fate [1]. Similarly, substitution with sodium glutaconate or the free acid (trans-glutaconic acid) can alter solubility profiles, ionic strength, and the capacity to participate in enantioselective transformations. Research indicates that glutaconic acid and its salts can exhibit neurotoxic effects in certain models [2], whereas the potassium salt is primarily explored for its potential anticancer activity and role as a chiral building block . Furthermore, the potassium salt's utility as a reference standard for drug impurities is not a property shared by other esters or salts. These distinctions necessitate product-specific selection based on the precise experimental or industrial requirement.

Potassium Glutaconate (CAS 40418-44-8) – Quantitative Differentiators Versus Key Analogs


Potassium Glutaconate vs. Potassium Gluconate – Divergent Biological Activity and Primary Application

Potassium glutaconate (C5H5KO2) is a chiral glutaconic acid salt with reported inhibitory effects against multiple cancer cell lines, whereas potassium gluconate (C6H11KO7) is a saturated, achiral compound used exclusively as a potassium supplement. The conjugated diene system in potassium glutaconate is associated with its capacity to inhibit the oxidation of polyunsaturated fatty acids and form hydrogen peroxide upon heating, a property not observed in potassium gluconate . While potassium gluconate supplementation in humans (e.g., 312 mg daily) influences urinary calcium excretion and pH [1], it lacks any documented direct anticancer or enzyme-inhibitory activity in cell-based assays. This functional divergence precludes the use of potassium gluconate as a research tool in the same contexts as potassium glutaconate.

anticancer activity potassium supplementation bioactivity comparison

Potassium Glutaconate vs. Sodium Glutaconate – Impact of Cation on Physicochemical and Potential Biological Behavior

The substitution of the potassium cation with sodium is known to alter crystal packing, solubility, and hygroscopicity in dicarboxylate salts, though direct comparative data for glutaconate salts are not publicly available. Potassium hydrogen trans-glutaconate monohydrate crystals exhibit a centrosymmetric short O–H···O hydrogen bond with an O···O distance of 2.444 (3) Å at room temperature [1]. The analogous rubidium salt shows a marginally shorter distance of 2.417 (4) Å, demonstrating that the cation size influences the hydrogen bond geometry in the solid state [1]. By class-level inference, replacing potassium with sodium would likely perturb these solid-state interactions, potentially affecting dissolution kinetics and handling properties. In biological contexts, potassium is the primary intracellular cation, and potassium salts of organic acids may exhibit different cellular uptake kinetics compared to sodium salts, though no head-to-head study with glutaconate exists.

salt screening cation effect physicochemical properties

Potassium Glutaconate vs. Free trans-Glutaconic Acid – Differential Toxicological and Stability Profiles

trans-Glutaconic acid (tGA) has been identified as a neurotoxic agent that inhibits Na⁺,K⁺-ATPase and induces oxidative stress in rat cerebral cortex in vitro [1]. The free acid can also act as an acidogen, potentially causing metabolic acidosis [2]. In contrast, potassium glutaconate, as a salt, is expected to have a higher pH and reduced volatility, potentially mitigating some of the acute cytotoxic effects associated with the free acid. While specific toxicological data for potassium glutaconate is limited to acute toxicity data gaps [3], the salt form is generally more amenable to formulation and handling in a research setting. The potassium salt is also characterized as a light brown solid with specific storage requirements (2-8°C), which is a practical consideration for procurement and inventory management [4].

salt form stability neurotoxicity mitigation glutaconic acid toxicity

Potassium Glutaconate (CAS 40418-44-8) – Recommended Application Scenarios Based on Empirical Evidence


Synthetic Intermediate for Conjugated Systems and Heterocycles

Potassium glutaconate is a proven building block for the synthesis of conjugated diene systems and heterocyclic compounds. Its use in organic synthesis is well-documented, with applications in the creation of complex molecules for pharmaceutical and agrochemical research . The compound's conjugated diene framework allows it to participate in cycloadditions and Michael additions, enabling access to diverse structural scaffolds. This utility is distinct from that of potassium gluconate, which is not employed as a synthetic intermediate due to its saturated structure and lack of reactive double bonds .

Reference Standard for Drug Impurity Profiling

Potassium glutaconate is explicitly marketed as a reference substance for drug impurity analysis and as a biochemical research reagent . This role leverages its defined purity, stability, and structural specificity to serve as a calibration standard in chromatographic methods (e.g., HPLC, GC-MS) for the detection and quantification of related glutaconate impurities in pharmaceutical formulations. This application is not shared by other potassium salts like potassium gluconate, which are used as primary standards for nutritional analysis rather than impurity profiling.

Exploratory Cancer Cell Line Screening

Due to its reported inhibitory properties against multiple cancer cell lines , potassium glutaconate is a candidate for preliminary in vitro screening programs in oncology drug discovery. The compound's chiral nature and ability to inhibit polyunsaturated fatty acid oxidation may provide a novel mechanism of action for further investigation. While quantitative IC50 data are not publicly available, the qualitative activity profile justifies its inclusion in focused compound libraries for anticancer activity assessment, particularly when contrasted with biologically inert salts like potassium gluconate .

Crystallography and Solid-State Chemistry Studies

The crystal structure of potassium hydrogen trans-glutaconate monohydrate has been determined at multiple temperatures (295, 245, and 40 K), revealing a short, centrosymmetric O–H···O hydrogen bond with an O···O distance of 2.444 (3) Å . This structural information is valuable for researchers studying hydrogen bonding, proton transfer, and phase transitions in organic salts. The availability of the rubidium analog for comparative analysis further enhances its utility in systematic studies of cation effects on crystal packing.

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